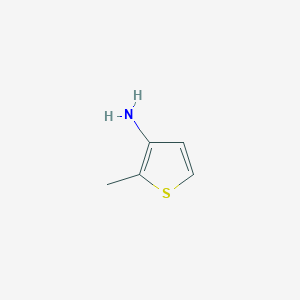

2-Methylthiophen-3-amine

Descripción general

Descripción

2-Methylthiophen-3-amine is a chemical compound with the molecular formula C5H7NS . It is also known as this compound hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . Another method involves a two-component reaction (2CR) where the newly formed amino group reacts in a domino process with a ketone, forming an enamine, which then condenses with the keto-group forming the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C5H7NS.ClH/c1-4-5(6)2-3-7-4;/h2-3H,6H2,1H3;1H . This indicates that the compound consists of carbon, hydrogen, nitrogen, and sulfur atoms . Chemical Reactions Analysis

Amines, such as this compound, are known to react with acids to form salts . They can also undergo a Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 149.64 . Most amides, a class of compounds related to amines, are solids at room temperature and have boiling points much higher than those of alcohols of similar molar mass .Mecanismo De Acción

Target of Action

2-Methylthiophen-3-amine is a compound that has been studied for its potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

Mode of Action

The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of neurons and potentially reduce the occurrence of seizures .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is related to its ability to inhibit voltage-gated sodium and calcium channels . This inhibition can disrupt the normal functioning of neurons, potentially reducing the occurrence of seizures .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant and antinociceptive activities . By inhibiting voltage-gated sodium and calcium channels, the compound can alter the electrical activity of neurons, potentially reducing the occurrence of seizures . Additionally, the compound has shown antinociceptive activity, suggesting it may have potential as a pain reliever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound

Safety and Hazards

The safety information for 2-Methylthiophen-3-amine indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is advised . In case of accidental ingestion or inhalation, immediate medical attention is required .

Direcciones Futuras

While specific future directions for 2-Methylthiophen-3-amine are not mentioned in the retrieved papers, the field of thiophene derivatives is vast and continues to grow . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Methylthiophen-3-amine are not fully understood due to limited research. It is known that amines can interact with various enzymes, proteins, and other biomolecules. These interactions can be influenced by the chemical structure of the amine, including its size, charge, and the presence of functional groups .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Amines can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that amines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of amines can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of amines can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Amines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Amines can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-methylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-5(6)2-3-7-4/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPBFKPKSAUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

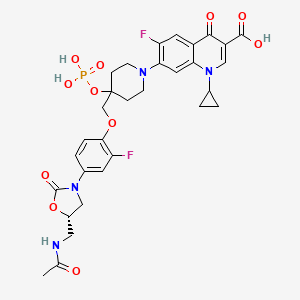

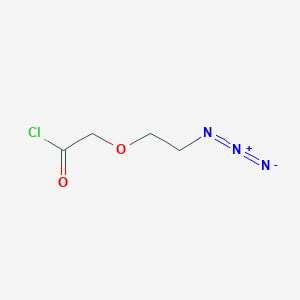

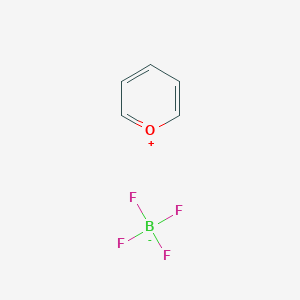

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)